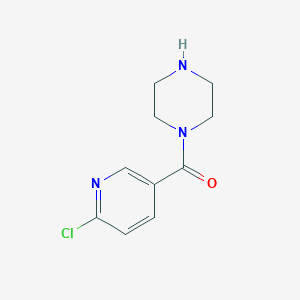
(6-Chloropyridin-3-yl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a piperazine ring attached via a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyridin-3-yl)(piperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and piperazine.
Reaction: The 6-chloropyridine is reacted with piperazine in the presence of a suitable base and solvent. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.
Major Products:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, where the chlorine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
(6-Chloropyridin-3-yl)(piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-Chloropyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(6-Chloropyridin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a piperazine ring.
(6-Chloropyridin-3-yl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness: (6-Chloropyridin-3-yl)(piperazin-1-yl)methanone is unique due to the presence of both the pyridine and piperazine rings, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C10H12ClN3O |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
(6-chloropyridin-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O/c11-9-2-1-8(7-13-9)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 |
Clé InChI |
QMFDOGDFXJQSTC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-acetamido-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-4aH-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide](/img/structure/B13909040.png)

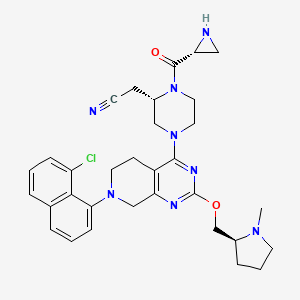

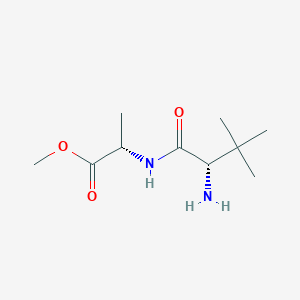



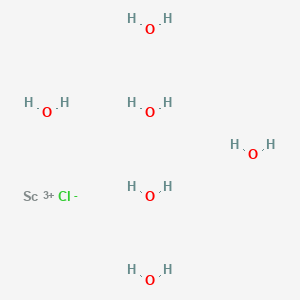
![1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13909097.png)
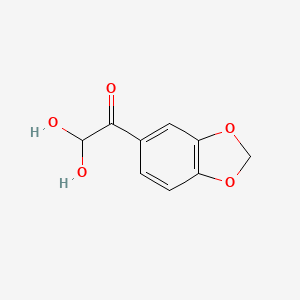
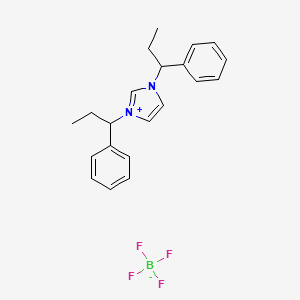
![1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]](/img/structure/B13909104.png)
![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)
